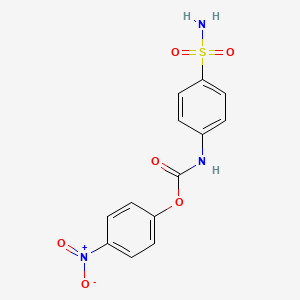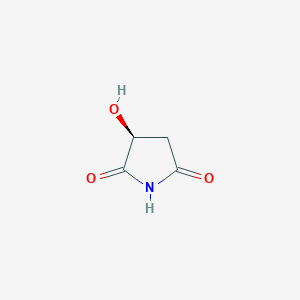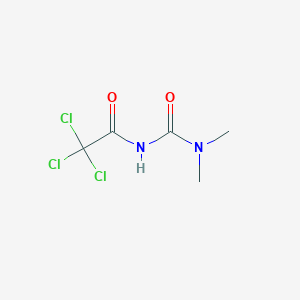![molecular formula C12H16O B14698876 Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- CAS No. 22089-60-7](/img/structure/B14698876.png)
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as 2-Butene, 3-methyl-1-phenyl- and (3-Methyl-2-butenyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a (3-methyl-2-butenyl)oxy group, making it a unique aromatic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- typically involves the reaction of benzene with (3-methyl-2-butenyl) alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of the alcohol reacts with the benzene ring to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar etherification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the double bonds in the (3-methyl-2-butenyl) group to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
Oxidation: Phenols and quinones.
Reduction: Saturated ethers.
Substitution: Halogenated and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The (3-methyl-2-butenyl)oxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring can undergo electrophilic aromatic substitution, affecting the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Methyl-2-butenyl)benzene
- 1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene
- (3-Methyl-3-butenyl)benzene
Uniqueness
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
22089-60-7 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3-methylbut-2-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
ZVASGJZYKNLXPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



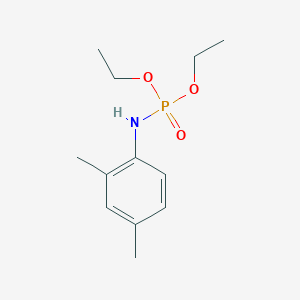
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
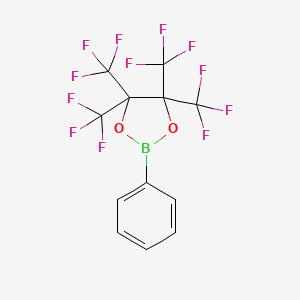
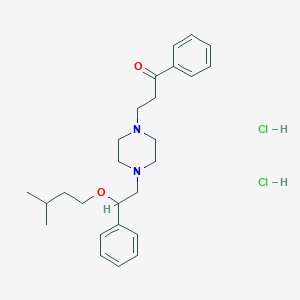
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)

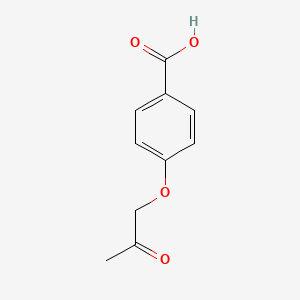
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
